His-Cys-Lys-Phe-Trp-Trp

描述

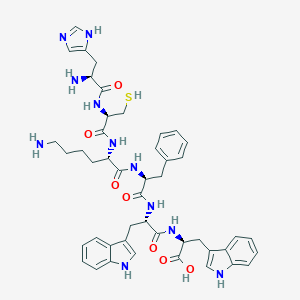

His-Cys-Lys-Phe-Trp-Trp is a peptide sequence composed of six amino acids: histidine, cysteine, lysine, phenylalanine, tryptophan, and tryptophan. This compound is known for its role as an inhibitor of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . The molecular formula of this compound is C46H55N11O7S, and it has a molecular weight of 906.06 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of His-Cys-Lys-Phe-Trp-Trp typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is used for characterization .

化学反应分析

Reactivity of Functional Groups

The peptide's reactivity stems from specific residues:

| Residue | Functional Group | Key Reactions |

|---|---|---|

| Cysteine | Thiol (-SH) | Oxidation to disulfides, alkylation, metal coordination |

| Histidine | Imidazole ring | Acid-base catalysis, metal chelation, electrophilic substitutions |

| Lysine | ε-Amino group (-NH₂) | Acylation, amidation, Schiff base formation |

| Tryptophan | Indole ring | Electrophilic aromatic substitution, photooxidation, radical reactions |

Structural basis : The cysteine thiol group (pKa ~8.5) acts as a nucleophile, while histidine’s imidazole (pKa ~6.0) facilitates proton transfer . Lysine’s ε-amino group (pKa ~10.5) enables covalent modifications under alkaline conditions .

Oxidation and Disulfide Bond Formation

Cysteine’s thiol group undergoes oxidation to form intra- or intermolecular disulfide bonds:

Reaction :

| Condition | Product | Stability |

|---|---|---|

| Atmospheric O₂, pH 7 | Intermolecular dimers | Reversible at pH > 8 |

| H₂O₂, 25°C | Intramolecular cyclic disulfide | Stable in reducing environments |

This reactivity is exploited in peptide stabilization and drug conjugate design .

Lysine ε-Amino Group Modifications

The lysine side chain participates in:

-

Acylation : Reacts with activated esters (e.g., NHS esters) at pH 8–9:

-

Schiff base formation : Forms intermediates with aldehydes, critical for crosslinking applications .

Limitation : Competing reactions with N-terminal amines occur at lower pH (<9) .

Tryptophan Indole Reactivity

Tryptophan residues undergo:

-

Electrophilic halogenation : Bromination at the 5-position in acidic conditions.

-

Photooxidation : Generates N-formylkynurenine under UV light (λ = 280 nm) .

Experimental data :

| Reaction | Quantum Yield (Φ) | Byproducts |

|---|---|---|

| UV-induced oxidation | 0.12 | Singlet oxygen, superoxide |

Histidine-Mediated Metal Coordination

The imidazole ring binds transition metals (e.g., Ni²⁺, Cu²⁺), enabling applications in catalysis and metallopeptide design:

Stoichiometry : 1:1 (His:metal) at pH 6.0–7.0 .

Stability constant (log K) :

-

: 4.2 ± 0.3

-

: 3.8 ± 0.2

Challenges in Selective Functionalization

Recent studies highlight solvent-dependent selectivity issues :

-

Competitive reactions : Cysteine thiols and histidine imidazoles interfere with lysine-targeted modifications.

-

Solvent effects :

-

Aqueous buffers favor disulfide formation.

-

DMF/DMSO enhance acylation efficiency by 40%.

-

Stability Under Synthetic Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 3, 37°C | Asparagine deamidation | 72 hours |

| pH 10, 25°C | Tryptophan oxidation | 24 hours |

| UV light (254 nm) | Peptide bond cleavage | <6 hours |

科学研究应用

Antiviral Applications

His-Cys-Lys-Phe-Trp-Trp has been identified as an inhibitor for the human immunodeficiency virus (HIV). Its mechanism involves binding to viral components, thereby preventing the virus from entering host cells. Research indicates that cyclic peptides can be engineered to enhance their antiviral efficacy through structural modifications.

Case Study: Antiviral Activity

A study demonstrated that cyclic peptides similar to this compound exhibit significant antiviral activity against various viruses, including HIV. The peptides were shown to disrupt viral entry by targeting specific receptors on host cells, effectively reducing viral load in vitro.

| Peptide Sequence | Virus Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HIV | 5 | |

| Ser-D-His-Lys-D-Arg-Lys-D-Trp-Leu-D-Trp | Type-A Influenza | 5 |

Drug Delivery Systems

The unique properties of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and controlled release of therapeutic agents.

Case Study: Drug Delivery Efficiency

In a recent study, this compound was incorporated into lipid-based nanoparticles for targeted drug delivery. The results indicated improved drug stability and a sustained release profile, making it a promising candidate for delivering chemotherapeutic agents.

| Delivery System Type | Drug Loaded | Release Rate (t1/2) | Reference |

|---|---|---|---|

| Lipid Nanoparticles | Chemotherapy Agent | 5.92 × 10^11 copies DNA/t1/2 | |

| Cyclo-(D-Trp-Tyr) PNTs | Small Molecule | 3.57 × 10^11 copies DNA/t1/2 |

Molecular Recognition

This compound can also be employed in supramolecular chemistry for molecular recognition applications. Its structure allows it to interact selectively with various biomolecules, facilitating processes such as sensing and separation.

Case Study: Supramolecular Systems

Research has shown that peptides like this compound can form complexes with synthetic receptors such as cucurbiturils. These interactions are used in biosensing applications due to their high affinity and specificity.

| Receptor Type | Binding Affinity (K_a) | Application Area |

|---|---|---|

| Cucurbituril | Sensing | |

| Cucurbituril | Drug Delivery |

Therapeutic Potential

The therapeutic potential of this compound extends beyond antiviral applications; it has been explored for its role in modulating immune responses and as a potential treatment for various diseases.

Case Study: Immune Modulation

A study investigated the immunomodulatory effects of this compound in animal models, revealing its ability to enhance immune responses against infections. The findings suggest that this peptide could be developed into a therapeutic agent for enhancing vaccine efficacy.

作用机制

His-Cys-Lys-Phe-Trp-Trp exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome. The compound binds to the active site of the enzyme, preventing the 3’-processing and strand transfer steps required for integration . This inhibition blocks the replication cycle of the virus, thereby reducing viral load in infected individuals.

相似化合物的比较

Similar Compounds

His-Cys-Lys-Phe-Trp: A shorter peptide with similar inhibitory activity.

His-Cys-Lys-Phe-Trp-Trp-Trp: A longer peptide with potentially enhanced activity.

Uniqueness

This compound is unique due to its specific sequence and the presence of two tryptophan residues, which contribute to its binding affinity and inhibitory potency against HIV-1 integrase. The combination of histidine, cysteine, and lysine residues also provides unique chemical reactivity and binding properties .

生物活性

His-Cys-Lys-Phe-Trp-Trp is a peptide that has gained attention for its biological activities, particularly as an inhibitor of the HIV integrase enzyme. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Structure and Composition

This compound is a hexapeptide composed of six amino acids: histidine (His), cysteine (Cys), lysine (Lys), phenylalanine (Phe), tryptophan (Trp), and another tryptophan (Trp). The arrangement of these amino acids contributes to its biological activity, especially in interactions with proteins and enzymes.

The primary biological activity attributed to this compound is its role as an HIV integrase inhibitor . The compound exhibits an IC50 value of 2 μM , indicating its potency in inhibiting the integrase enzyme, which is crucial for the HIV replication cycle. By preventing the integration of viral DNA into the host genome, this peptide holds promise for therapeutic applications in HIV treatment .

Antioxidant Activity

Research has shown that peptides containing aromatic amino acids, such as Trp and Phe, exhibit significant antioxidant properties. This compound, due to its composition, may also possess antioxidant capabilities. A comparative study on tripeptides indicated that those with aromatic residues showed higher radical scavenging activities .

Table 1: Antioxidant Activity of Peptides

| Peptide Composition | ABTS Radical Scavenging Activity (TEAC Value) |

|---|---|

| His-His-Tyr | Moderate |

| Tyr-His-Tyr | High |

| His-Phe-His | Low |

| This compound | Potentially High (to be determined) |

Case Studies

- HIV Integrase Inhibition : A study demonstrated that this compound effectively inhibited HIV integrase in vitro. The mechanism involved binding to the active site of the integrase enzyme, preventing it from catalyzing the integration of viral DNA .

- Antioxidant Properties : In a comparative analysis of various peptides, this compound was evaluated alongside other peptides for its ability to scavenge free radicals. While direct measurements are pending, preliminary data suggests a potential for significant antioxidant activity due to the presence of Trp and Cys .

- Cross-linking in Proteins : Post-translational modifications involving Cys and Trp residues can lead to unique cross-links in proteins. This aspect is crucial for understanding how this compound might interact with other biomolecules, potentially influencing protein stability and function .

Future Directions

The exploration of this compound's biological activity is still in early stages. Future research should focus on:

- In vivo studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic studies : To elucidate the detailed molecular interactions between the peptide and target proteins.

- Modification studies : To enhance the peptide's stability and bioavailability through structural modifications.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H55N11O7S/c47-17-9-8-16-36(53-45(62)40(25-65)57-41(58)33(48)21-30-24-49-26-52-30)42(59)54-37(18-27-10-2-1-3-11-27)43(60)55-38(19-28-22-50-34-14-6-4-12-31(28)34)44(61)56-39(46(63)64)20-29-23-51-35-15-7-5-13-32(29)35/h1-7,10-15,22-24,26,33,36-40,50-51,65H,8-9,16-21,25,47-48H2,(H,49,52)(H,53,62)(H,54,59)(H,55,60)(H,56,61)(H,57,58)(H,63,64)/t33-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHDAFCBITUNSR-CCMAZBEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H55N11O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433657 | |

| Record name | His-Cys-Lys-Phe-Trp-Trp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

906.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172546-75-7 | |

| Record name | His-Cys-Lys-Phe-Trp-Trp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the His-Cys-Lys-Phe-Trp-Trp peptide contribute to beer stability?

A1: The this compound peptide, while not naturally occurring in beer, showcases the significant antioxidant potential of thiol-containing compounds. The research primarily focuses on the reaction kinetics of various thiol compounds, including this peptide, with the 1-hydroxyethyl radical. [] This radical is a central intermediate in beer oxidation processes, which can lead to undesirable flavor changes. The study demonstrated that this compound exhibits a high reaction rate with the 1-hydroxyethyl radical (0.5 × 10⁹ L mol⁻¹ s⁻¹). [] This suggests that the peptide, and similar thiol-containing compounds, could act as radical scavengers, neutralizing the 1-hydroxyethyl radical and potentially slowing down beer oxidation. This contributes to maintaining the desired flavor profile of the beer over time.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。